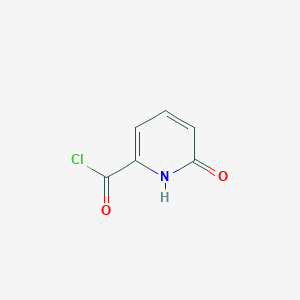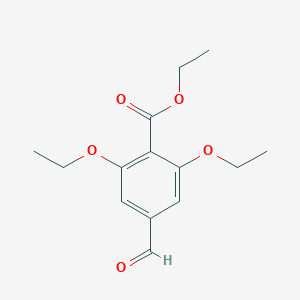
6-oxo-1H-pyridine-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-oxo-1H-pyridine-2-carbonyl chloride is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is known for its role in various chemical reactions and its utility in scientific research. It is characterized by the presence of a hydroxyl group at the 6th position of the pyridine ring and a chloride substituent.
准备方法
Synthetic Routes and Reaction Conditions: 6-oxo-1H-pyridine-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-bromo-6-hydroxypyridine with carbon dioxide in the presence of a base, followed by chlorination . The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods: Industrial production of 6-hydroxypicolinic acid chloride often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 6-oxo-1H-pyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 6-hydroxypicolinic acid.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: 6-Ketopicolinic acid or 6-carboxypicolinic acid.
Reduction: 6-Hydroxypicolinic acid.
Substitution: Various substituted picolinic acid derivatives, depending on the nucleophile used.
科学研究应用
6-oxo-1H-pyridine-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 6-hydroxypicolinic acid chloride involves its ability to act as a chelating agent, binding to metal ions and facilitating various biochemical reactions . It can interact with zinc finger proteins, altering their structure and function, which can inhibit viral replication and other cellular processes.
相似化合物的比较
Picolinic Acid: A pyridine carboxylic acid with a carboxyl group at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness: 6-oxo-1H-pyridine-2-carbonyl chloride is unique due to the presence of both a hydroxyl group and a chloride substituent, which confer distinct chemical properties and reactivity. This makes it particularly useful in coordination chemistry and as a versatile intermediate in organic synthesis.
属性
分子式 |
C6H4ClNO2 |
|---|---|
分子量 |
157.55 g/mol |
IUPAC 名称 |
6-oxo-1H-pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO2/c7-6(10)4-2-1-3-5(9)8-4/h1-3H,(H,8,9) |
InChI 键 |
JVKDJRVRHMTWNO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)NC(=C1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2,6-Dichloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B8588261.png)



